2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide
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Overview
Description
2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide works by irreversibly binding to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to inhibition of B-cell receptor signaling and ultimately, apoptosis of B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide has also been shown to have anti-inflammatory effects, possibly due to its inhibition of BTK in myeloid cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling with minimal off-target effects. However, one limitation is its irreversible binding to BTK, which may limit its use in certain clinical settings.
Future Directions
For research on 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide include exploring its potential use in combination with other targeted therapies, as well as investigating its effects on other immune cells and in other disease contexts. Additionally, further studies are needed to better understand the limitations and potential toxicities of 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide.
Synthesis Methods
The synthesis of 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide involves a series of steps, starting with the reaction of 4-chlorobenzoyl chloride with 3-tert-butylthiophene-2-amine to form the intermediate 2-[[3-(tert-butylamino)-4-chlorobenzoyl]amino]thiophene. This intermediate is then reacted with tert-butyl sulfamate to form the final product, 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide.
Scientific Research Applications
2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide has shown potent inhibition of BTK and has demonstrated efficacy in various models of CLL and MCL. 2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and ibrutinib.
properties
IUPAC Name |
2-[[3-(tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-16(2,3)20-26(23,24)12-8-9(4-5-11(12)17)14(22)19-15-10(13(18)21)6-7-25-15/h4-8,20H,1-3H3,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFYQYHOBBVNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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